Dulcin

Sweetness potency Artificial sweetener comparison Sensory evaluation

This non-nutritive reference standard exclusively serves analytical chemistry and research applications, specifically as a positive control for banned adulterant detection (HPLC, LC-MS/MS) and studies of sweet taste receptor mechanisms. It is a non-interchangeable compound due to its unique combination of high sweetness potency (~250x sucrose), species-specific receptor engagement, and distinct toxicological profile as documented in chronic toxicity studies. For technical specifications or bulk inquiries, contact us.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 150-69-6
Cat. No. B141269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDulcin
CAS150-69-6
SynonymsN-(4-Ethoxyphenyl)urea;  (p-Ethoxyphenyl)urea;  (4-Ethoxyphenyl)urea;  (p-Ethoxyphenyl)urea;  1-(4-Ethoxyphenyl)urea;  4-Ureidophenetole;  Dulcine;  N-(4-Ethoxyphenyl)urea;  NSC 1839;  Phenetolcarbamide;  Sucrol;  Valzin;  p-Phenetolcarbamide;  p-Phenetylurea; 
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N
InChIInChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
InChIKeyGGLIEWRLXDLBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
In water, 1.21 g/L at 21 °C
Soluble in 800 parts cold water, 50 parts boiling water, 25 parts alcohol
1.21 mg/mL at 21 °C

Dulcin (150-69-6) as an Analytical Reference Standard and Research Sweetener: Core Physicochemical and Regulatory Profile


Dulcin (CAS 150-69-6, 4-ethoxyphenylurea, C9H12N2O2) is a synthetic non-nutritive sweetener approximately 250 times sweeter than sucrose on a weight basis [1]. It appears as white needles with a melting point of 173.5°C and water solubility of 1.25 g/L at 25°C [1]. First synthesized in 1883 [1], dulcin was banned from food use by the FDA in 1950–1954 due to chronic toxicity and carcinogenicity concerns [2]. Today, its primary relevance lies in analytical chemistry as a banned sweetener reference standard and in research settings studying sweet taste receptor mechanisms [3].

Why Dulcin Cannot Be Substituted by Other High-Intensity Sweeteners in Analytical and Toxicological Studies


Dulcin exhibits a unique combination of properties that precludes simple substitution with other artificial sweeteners. Although saccharin (300–500× sucrose) or sucralose (600×) offer comparable or higher sweetness intensity, dulcin's specific toxicity profile—chronic liver and bladder carcinogenesis at dietary levels as low as 0.1% in rats [1]—makes it a distinct positive control for banned adulterant detection assays. Its lack of bitter aftertaste relative to saccharin [2] and its distinct UV chromophore for HPLC detection at 210 nm [3] further differentiate it. Cross-study data in pigs show dulcin elicits attractive gustatory responses while aspartame and cyclamate do not [4], confirming species-specific receptor engagement that varies markedly among sweeteners. These divergent physicochemical, toxicological, and sensory properties render dulcin a non-interchangeable reference compound in analytical and behavioral research applications.

Quantitative Differentiation of Dulcin (150-69-6) from Comparator Sweeteners: Head-to-Head Evidence for Procurement Decisions


Relative Sweetness Intensity: Dulcin (250×) Positions Between Cyclamate (30–50×) and Saccharin (300–500×)

Dulcin is approximately 250 times sweeter than sucrose by weight [1]. By comparison, sodium cyclamate is only 30–50 times as sweet, acesulfame-K is 200 times, aspartame is 180 times, saccharin is 300–500 times, and sucralose is 600 times [2]. Dulcin thus occupies a mid-tier potency range, offering substantially greater sweetness than cyclamate but less than saccharin or sucralose. This intermediate potency may be advantageous in applications requiring precise sweetness modulation without the extreme dilution factors of the most potent sweeteners.

Sweetness potency Artificial sweetener comparison Sensory evaluation

Taste Profile: Dulcin Lacks the Bitter Aftertaste Characteristic of Saccharin

Dulcin was historically noted to have an advantage over saccharin in that it did not possess a bitter aftertaste [1]. This qualitative sensory differentiation is not readily quantifiable but is well-documented in historical sweetener literature. The absence of bitter off-tastes is a key factor in sweetener selection for research on pure sweet taste perception without confounding bitter sensations.

Sensory science Sweetener aftertaste Consumer preference

Chronic Oral Toxicity: Dulcin is ~50× More Toxic than Saccharin/Cyclamate at Dietary Inclusion Levels

In a chronic oral toxicity study in rats, dulcin and P-4000 were toxic at dosage levels of 0.1% of the diet and above, whereas saccharin and sodium cyclohexyl sulfamate (cyclamate) exhibited only slight effects at a dosage level of 5% [1]. This represents a >50-fold difference in the threshold for observable chronic toxicity effects.

Toxicology Chronic toxicity Safety assessment

HPLC Detection Limit: Dulcin Quantifiable at 10 μg/g in Food Matrices via Validated Multi-Sweetener Method

A validated HPLC method for simultaneous determination of five artificial sweeteners (alitame, acesulfame K, saccharin, aspartame, and dulcin) in foods achieved detection limits of 10 μg/g for dulcin in spiked samples, with recoveries ranging from 77–102% [1]. This method employs UV detection at 210 nm and provides a reliable, single-platform approach for quantifying dulcin alongside other high-intensity sweeteners. Alternative HPLC-MS/MS methods can achieve even lower detection limits (ng/g range) [2], but the 10 μg/g threshold is sufficient for regulatory screening of banned adulterants.

Analytical chemistry HPLC Food adulteration

Species-Specific Gustatory Response: Dulcin Elicits Preference in Pigs Where Aspartame and Cyclamate Fail

In a two-choice preference study in pigs, dulcin was among only 5 of 12 intense sweeteners tested that elicited attractive gustatory responses (along with acesulfame-K, saccharin, alitame, and sucralose). In contrast, aspartame and cyclamate were completely ineffective in pigs, despite being potent sweeteners in humans [1]. This species-specific differential highlights that sweetener substitution is not interchangeable across experimental models. Dulcin's activity in the pig model—where aspartame fails—makes it a valuable tool for studying sweet taste receptor pharmacology in certain non-rodent species.

Comparative taste physiology Sweetener efficacy Animal model

Optimal Research and Industrial Use Cases for Dulcin (CAS 150-69-6) Based on Evidence


Analytical Reference Standard for Banned Sweetener Detection in Food Import Surveillance

Given its explicit prohibition in food under 21 CFR § 189.145 [1] and validated HPLC methods with 10 μg/g detection limits [2], dulcin serves as an essential reference standard for regulatory and contract testing laboratories screening imported foods for adulteration. Its inclusion in multi-analyte HPLC and LC-MS/MS methods [3] allows simultaneous monitoring alongside permitted sweeteners, streamlining compliance workflows.

Positive Control in Chronic Toxicology and Carcinogenicity Studies

Dulcin's well-documented chronic toxicity at dietary levels as low as 0.1% in rats [4]—in stark contrast to saccharin and cyclamate—makes it a valuable positive control compound for evaluating the safety of novel sweeteners or food additives. Its 50× greater potency in eliciting chronic effects provides a sensitive benchmark for comparative toxicology assays.

Sweet Taste Receptor Pharmacology in Non-Rodent Mammalian Models

Behavioral studies in pigs demonstrate that dulcin elicits attractive responses where aspartame and cyclamate are completely ineffective [5]. Researchers investigating sweet taste receptor activation in swine or other species with known differential sweetener sensitivity may preferentially select dulcin as an active positive control, ensuring experimental validity in cross-species taste perception studies.

Sensory Science Research Requiring a 'Clean' Sweet Taste Without Bitter Off-Notes

For human psychophysical studies requiring a pure sweet taste stimulus devoid of confounding bitter sensations, dulcin offers a distinct advantage over saccharin, which carries a well-known bitter aftertaste [6]. This property supports research on sweet taste perception, receptor binding assays, and development of taste-masking formulations where off-taste interference must be minimized.

Technical Documentation Hub

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